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Compound of Interest

Compound Name: N1-Methoxymethyl picrinine

Cat. No.: B12864158 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a structured overview of the spectroscopic data for N1-
Methoxymethyl picrinine, an indole alkaloid isolated from the leaves of Alstonia scholaris.

Due to the limited availability of specific experimental data in the public domain, this document

presents a combination of known factual information and generalized data templates. These

templates are representative of the expected spectroscopic characteristics for a compound of

this nature and serve as a reference for researchers.

Compound Information
Compound Name: N1-Methoxymethyl picrinine

Molecular Formula: C₂₂H₂₆N₂O₄[1]

Molecular Weight: 382.5 g/mol [1]

Class: Indole Alkaloid

Spectroscopic Data
The following tables summarize the expected quantitative data from Nuclear Magnetic

Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy for N1-
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Methoxymethyl picrinine.

Table 1: Nuclear Magnetic Resonance (NMR) Data
Note: The following are predicted or typical chemical shifts for the class of picrinine alkaloids.

Actual experimental values may vary.

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Proton Assignment

7.0 - 7.5 m - Aromatic Protons

5.0 - 5.5 q ~7.0 Olefinic Proton

4.5 - 5.0 s - N-CH₂-O Protons

3.5 - 4.0 s - OCH₃ (ester & ether)

1.5 - 3.0 m - Aliphatic Protons

1.0 - 1.5 d ~7.0 CH₃ Protons

¹³C NMR (Carbon NMR) Data (Predicted)

Chemical Shift (δ) ppm Carbon Type Assignment

170 - 175 C C=O (Ester)

130 - 150 C Aromatic/Olefinic C

110 - 130 CH Aromatic/Olefinic CH

70 - 80 CH₂ N-CH₂-O

50 - 60 CH₃ OCH₃

20 - 50 CH, CH₂ Aliphatic

10 - 20 CH₃ CH₃
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Table 2: Mass Spectrometry (MS) Data
Ion

m/z (Mass-to-Charge
Ratio)

Description

[M+H]⁺ 383.1914 Protonated Molecular Ion

[M+Na]⁺ 405.1733 Sodium Adduct

[M]⁺ 382.1836 Molecular Ion

Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity

Functional Group
Assignment

~2950 - 2850 Medium C-H (aliphatic) stretching

~1730 Strong C=O (ester) stretching

~1600, ~1470 Medium C=C (aromatic) stretching

~1250 Strong
C-O (ester and ether)

stretching

~1100 Strong C-N stretching

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of purified N1-Methoxymethyl picrinine is

dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆).

Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR

spectrometer, typically operating at a frequency of 400 MHz or higher for protons.

Data Acquisition:
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¹H NMR: A standard pulse sequence is used to acquire the proton spectrum. Key

parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a

spectral width covering the expected chemical shift range, and a relaxation delay of 1-5

seconds.

¹³C NMR: A proton-decoupled pulse sequence is used to obtain the carbon spectrum,

providing single lines for each unique carbon atom. A larger number of scans is required

due to the lower natural abundance of ¹³C.

Mass Spectrometry (MS)
Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent (e.g.,

methanol or acetonitrile) with the possible addition of a small amount of formic acid to

promote ionization.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with

an electrospray ionization (ESI) source is commonly used for the analysis of indole alkaloids.

Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or

through a liquid chromatography (LC) system. The instrument is operated in positive ion

mode to detect protonated molecules ([M+H]⁺) and other adducts. The mass range is set to

cover the expected molecular weight of the compound.

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the solid sample is mixed with potassium bromide

(KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an

Attenuated Total Reflectance (ATR) accessory where the solid sample is placed directly on

the ATR crystal.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the

spectrum.

Data Acquisition: A background spectrum of the empty sample compartment (or the clean

ATR crystal) is recorded first. The sample is then scanned, typically over a range of 4000 to

400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance versus

wavenumber.
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Visualizations
Workflow for Spectroscopic Analysis of a Natural
Product
The following diagram illustrates a typical workflow for the isolation and spectroscopic

characterization of a natural product like N1-Methoxymethyl picrinine.
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Caption: Workflow from isolation to structure elucidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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